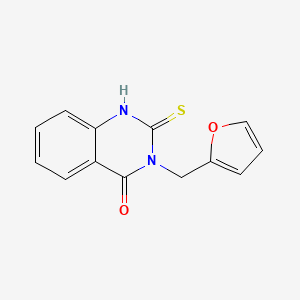
3-(2-furylmethyl)-2-mercaptoquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CL-243214は、結核菌のシキミ酸キナーゼ阻害剤として知られる化学化合物です。 この化合物の分子式はC13H10N2O2S、分子量は258.30 g/molです 。 主に科学研究で使用されており、ヒトや動物への使用は意図されていません .
化学反応の分析
CL-243214は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってスルホキシドまたはスルホンが生成される可能性があり、還元によってチオールまたはスルフィドが生成される可能性があります .
4. 科学研究への応用
CL-243214には、次のようないくつかの科学研究への応用があります。
化学: 有機合成における試薬として、および分析化学における標準として使用されます。
生物学: 結核菌のシキミ酸キナーゼに対する阻害効果が研究されており、結核研究における潜在的な候補となっています。
医学: 結核治療における潜在的な治療用途が調査されています。
科学的研究の応用
CL-243214 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its inhibitory effects on Mycobacterium tuberculosis shikimate kinase, making it a potential candidate for tuberculosis research.
Medicine: Investigated for its potential therapeutic applications in treating tuberculosis.
Industry: Used in the development of new drugs and as a reference compound in quality control processes
作用機序
CL-243214の作用機序は、結核菌におけるシキミ酸キナーゼ酵素の阻害を伴います。この酵素は、細菌の生存と増殖に不可欠な芳香族アミノ酸の生合成に不可欠です。 この酵素を阻害することにより、CL-243214は細菌の代謝経路を阻害し、細菌の死滅につながります .
類似化合物との比較
CL-243214は、他のシキミ酸キナーゼ阻害剤と比較することができます。類似の化合物には、以下が含まれます。
CL-243215: わずかに異なる分子構造を持つ別のシキミ酸キナーゼ阻害剤です。
CL-243216: CL-243214と比較して、より高い効力と選択性で知られています。
CL-243217: 同様の阻害効果を示しますが、薬物動態特性が異なります.
CL-243214は、その特定の分子構造により、効力と選択性のバランスがとれており、結核研究において貴重なツールとなっています .
準備方法
CL-243214の調製には、いくつかの合成経路と反応条件が含まれます。 合成の詳細については容易に入手できませんが、ヘテロアリール化合物の形成を含む有機合成技術によって合成できることが知られています 。 工業生産方法では、高純度と一貫性を確保するために、厳格な品質管理対策を伴う大規模な有機合成が採用される可能性があります .
生物活性
3-(2-Furylmethyl)-2-mercaptoquinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 2-furylmethyl amine with appropriate thioketones or thioesters under acidic or basic conditions. The reaction generally yields a compound with a mercapto group that enhances its biological activity by participating in various biochemical interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazolin-4(3H)-one exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | |
| This compound | E. coli | 12 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it has demonstrated cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 11.94 | Apoptosis induction | |
| HepG2 | 10.58 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes, including carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Selective inhibition of specific CA isoforms has been reported, indicating potential use in cancer therapy.
Case Studies
- Antibacterial Activity Study : A study evaluated the antibacterial efficacy of several quinazolinone derivatives, including this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria, supporting its development as a novel antimicrobial agent .
- Cytotoxicity Assessment : A cytotoxicity study involving the treatment of MCF-7 and HepG2 cells with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
特性
IUPAC Name |
3-(furan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-12-10-5-1-2-6-11(10)14-13(18)15(12)8-9-4-3-7-17-9/h1-7H,8H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUDSAYOEVFSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














